molecular formula C6H8ClN2OP B6199671 3-chloro-6-(dimethylphosphoryl)pyridazine CAS No. 2703779-34-2

3-chloro-6-(dimethylphosphoryl)pyridazine

Cat. No.: B6199671
CAS No.: 2703779-34-2
M. Wt: 190.57 g/mol
InChI Key: MIAGBGMISCKVNR-UHFFFAOYSA-N
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Description

3-chloro-6-(dimethylphosphoryl)pyridazine is a heterocyclic compound with the molecular formula C6H8ClN2OP. It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a dimethylphosphoryl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(dimethylphosphoryl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with chlorinating agents and phosphorylating reagents. One common method includes the chlorination of 6-(dimethylphosphoryl)pyridazine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(dimethylphosphoryl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridazines, phosphorylated derivatives, and coupled products with various functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-6-(dimethylphosphoryl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-(dimethylphosphoryl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and dimethylphosphoryl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the modulation of biochemical pathways . Additionally, its phosphoryl group can participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(dimethylphosphoryl)pyridazine is unique due to the presence of both chlorine and dimethylphosphoryl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields and provides opportunities for the development of novel compounds with enhanced properties .

Properties

CAS No.

2703779-34-2

Molecular Formula

C6H8ClN2OP

Molecular Weight

190.57 g/mol

IUPAC Name

3-chloro-6-dimethylphosphorylpyridazine

InChI

InChI=1S/C6H8ClN2OP/c1-11(2,10)6-4-3-5(7)8-9-6/h3-4H,1-2H3

InChI Key

MIAGBGMISCKVNR-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NN=C(C=C1)Cl

Purity

95

Origin of Product

United States

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